![molecular formula C16H9BrCl2N2OS B2710637 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 301236-80-6](/img/structure/B2710637.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, commonly referred to as BTB06584, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase, Ube2N, and the substrate receptor, KLHL12. This interaction plays a crucial role in the regulation of protein degradation, and the inhibition of this interaction has been shown to have therapeutic potential in various diseases.

Wissenschaftliche Forschungsanwendungen

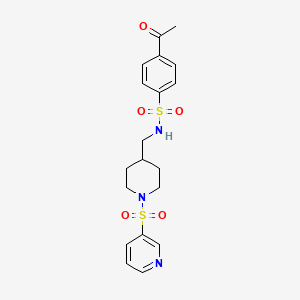

Crystallography

The crystal structure of this compound has been studied . The molecular structure is shown in the figure . The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided .

Synthesis

The compound can be synthesized by mixing 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in dichloromethane and stirring for 10 hours under the catalytic of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .

Antimicrobial Activity

The compound has been synthesized as a derivative and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that the compounds have promising antimicrobial activity .

Anticancer Activity

The compound has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . The results indicated that the compounds were found to be the most active ones against breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that the compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Biological Significance

The compound has been studied for its biological significance as prospective antimicrobial and antiproliferative agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Wirkmechanismus

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a synthesized compound that has been evaluated for its antimicrobial and anticancer activities . The primary targets of this compound are bacterial species (both Gram-positive and Gram-negative) and the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The mode of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves interactions with its targets that lead to changes in their function. For instance, in its antimicrobial activity, it may block the biosynthesis of certain bacterial lipids . In its anticancer activity, it interacts with the oestrogen receptors in the MCF7 cell line .

Biochemical Pathways

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide affects various biochemical pathways. In its antimicrobial activity, it interferes with the biosynthesis of bacterial lipids, affecting the integrity and function of the bacterial cell membrane . In its anticancer activity, it may interfere with the signaling pathways mediated by oestrogen receptors, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability .

Result of Action

The result of the action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is the inhibition of bacterial growth and the inhibition of cancer cell proliferation . This is achieved through its interactions with its targets and its effects on biochemical pathways .

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-6-5-11(18)7-13(12)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPGXUBVCRMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrCl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)

![2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione](/img/structure/B2710562.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2710568.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)